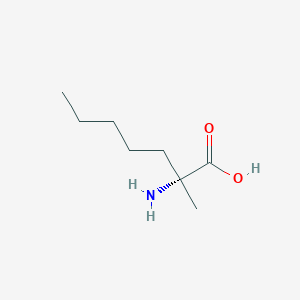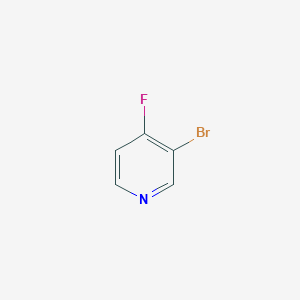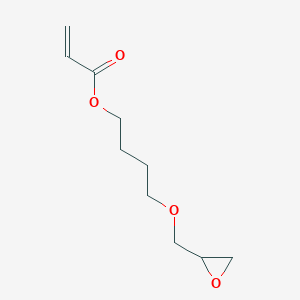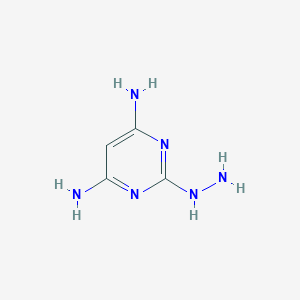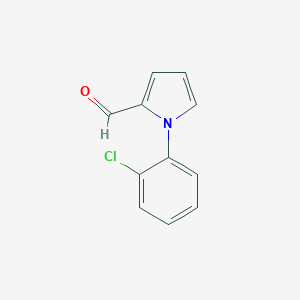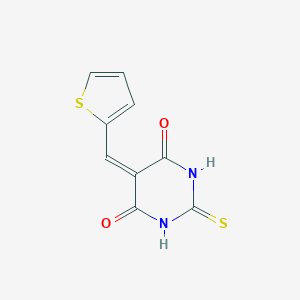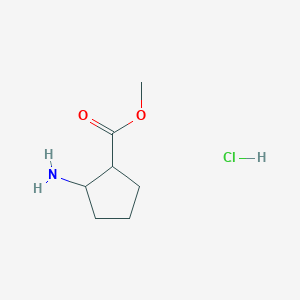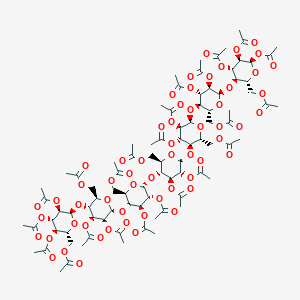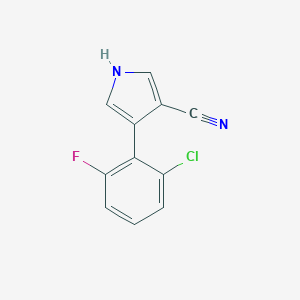![molecular formula C11H12N2O B038510 7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol CAS No. 123567-31-7](/img/structure/B38510.png)
7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It acts as an agonist at gamma-aminobutyric acid A receptors, specifically as a positive allosteric modulator selective for the alpha-1, alpha-3, and alpha-6 subtypes . U-89843A has sedative effects in animals without causing ataxia and also acts as an antioxidant with potential neuroprotective effects .
Preparation Methods
Chemical Reactions Analysis
U-89843A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, biotransformation of U-89843A in vitro and in vivo forms U-97924 as a major primary metabolite .
Scientific Research Applications
U-89843A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used as a positive allosteric modulator of gamma-aminobutyric acid A receptors to study the effects of gamma-aminobutyric acid on chloride currents . Additionally, U-89843A’s antioxidant and neuroprotective properties make it a valuable compound for research on neurodegenerative diseases and oxidative stress . It has also been investigated for its potential antiasthma activity .
Mechanism of Action
U-89843A exerts its effects by acting as a positive allosteric modulator of gamma-aminobutyric acid A receptors . It enhances gamma-aminobutyric acid-induced chloride currents in the alpha-1, alpha-3, and alpha-6 subtypes of gamma-aminobutyric acid A receptors . This modulation leads to sedative effects without causing ataxia . Additionally, U-89843A acts as an antioxidant, potentially providing neuroprotective effects by inhibiting lipid peroxidation and other oxidative stress-related pathways .
Comparison with Similar Compounds
U-89843A is unique in its selective modulation of specific subtypes of gamma-aminobutyric acid A receptors . Similar compounds include other positive allosteric modulators of gamma-aminobutyric acid A receptors, such as benzodiazepines and barbiturates . U-89843A differs from these compounds in its selective action on the alpha-1, alpha-3, and alpha-6 subtypes, which may contribute to its distinct pharmacological profile . Other similar compounds include U-89843D, which has been shown to have potent antioxidant activity .
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPARWHYSHNJGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N2CCC3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
